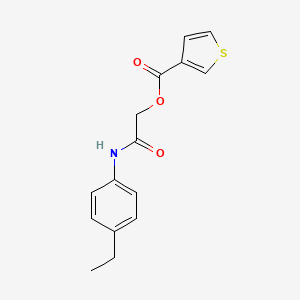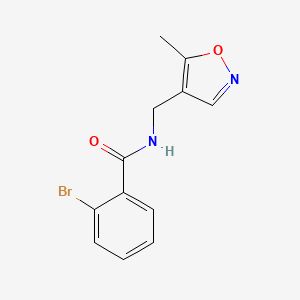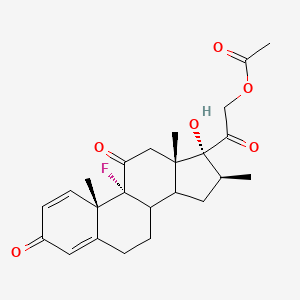![molecular formula C16H8F6N2O3S B2838340 Methyl 3-{[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}-2-thiophenecarboxylate CAS No. 339009-52-8](/img/structure/B2838340.png)
Methyl 3-{[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}-2-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 3-{[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}-2-thiophenecarboxylate” is a chemical compound with the molecular formula C16H8F6N2O3S . It is a derivative of naphthyridine, a class of heterocyclic compounds that have significant importance in the field of medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound is based on the naphthyridine system, which is considered to be the naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms . The exact structure analysis of this specific compound is not provided in the available resources.Chemical Reactions Analysis
Naphthyridine derivatives, including this compound, can react with electrophilic or nucleophilic reagents. They can also undergo oxidations, reductions, cross-coupling reactions, and modifications of side chains . The specific chemical reactions involving this compound are not detailed in the available resources.Physical And Chemical Properties Analysis
The molecular weight of “Methyl 3-{[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}-2-thiophenecarboxylate” is 422.3 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Applications De Recherche Scientifique
Synthesis and Reactivity
Research into the synthesis and reactivity of thiophene-based compounds, including those with trifluoromethyl groups, has yielded valuable insights into their potential applications. For instance, compounds with thiophene moieties have been studied for their ability to undergo polymerization or act as intermediates in the synthesis of complex molecules. Such research provides foundational knowledge for developing materials with tailored properties for specific applications (Chauhan et al., 1988).
Optoelectronic Properties
Investigations into the optoelectronic properties of dithienylethene compounds and related structures have demonstrated their potential in applications such as photochromic materials and organic solar cells. These studies explore the relationship between molecular structure and optoelectronic behavior, paving the way for the development of new materials for energy conversion and storage, as well as smart coatings and sensors (Pu et al., 2005).
Material Science and Engineering
Research into fluorinated polyimides and related compounds, including those with naphthyridine and thiophene units, has highlighted their applications in the field of materials science and engineering. These materials exhibit exceptional properties such as solubility in organic solvents, low moisture absorption, low dielectric constants, and excellent thermal stability, making them suitable for use in advanced electronics, coatings, and aerospace applications (Chung & Hsiao, 2008).
Photocatalysis and Water Oxidation
Studies on Ru complexes for water oxidation, incorporating naphthyridine ligands, have contributed to the understanding of photocatalytic water splitting. These complexes play a crucial role in converting solar energy into chemical energy, offering a sustainable solution for hydrogen production and contributing to renewable energy technologies (Zong & Thummel, 2005).
Sensing Applications
Research on luminescent metal-organic frameworks (MOFs) using naphthalene and related compounds has revealed their potential in sensing applications. These materials' ability to detect and quantify various solvents and nitro-aromatic compounds highlights their importance in environmental monitoring, security, and diagnostics (Chakraborty & Mandal, 2017).
Propriétés
IUPAC Name |
methyl 3-[[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]oxy]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8F6N2O3S/c1-26-14(25)12-9(4-5-28-12)27-11-3-2-7-8(15(17,18)19)6-10(16(20,21)22)23-13(7)24-11/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPAUCDWPALWJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)OC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8F6N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-fluoro-2-methylphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2838257.png)

![3-(2-Bicyclo[2.2.1]heptanyl)-1,2-oxazol-5-amine](/img/structure/B2838260.png)
![2-(1'-Isopropyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-4-methylphenol](/img/structure/B2838261.png)
![(2Z)-2-[(4-tert-butylphenyl)sulfonylhydrazinylidene]-N-(4-ethylphenyl)chromene-3-carboxamide](/img/structure/B2838262.png)

![2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}cyclohexan-1-ol](/img/structure/B2838267.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(2,4,6-trimethylbenzenesulfonyl)piperidin-4-yl]piperazine](/img/structure/B2838271.png)




